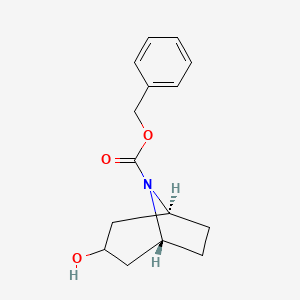![molecular formula C₃₀H₂₉NO₆S B1141272 Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside CAS No. 123212-53-3](/img/no-structure.png)
Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves selective glycosylation techniques and the introduction of protecting groups to control the reactivity of different hydroxyl groups on the sugar molecule. For instance, Crich and Yao (2004) detailed a method for the highly stereocontrolled synthesis of β-D-rhamnopyranosides from D-mannosyl glycosyl donors using benzylidene acetal fragmentation, achieving high yield and stereoselectivity (Crich & Yao, 2004).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their reactivity and biological activity. The use of X-ray crystallography and NMR spectroscopy is common for elucidating these structures. For example, Guo et al. (2004) performed a crystallographic study on a similar thiomannoside, providing insights into its α-anomer structure and revealing intramolecular and intermolecular hydrogen bonds (Guo et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-α-D-Mannopyranoside involves various transformations, such as glycosylation reactions, introduction and removal of protecting groups, and modifications at the sulfur atom. Crich and Bowers (2006) describe the use of the [1-cyano-2-(2-iodophenyl)]ethylidene group as a new acetal-protecting group for carbohydrate thioglycoside donors, which allows for strong beta-selectivity in glycosylation reactions and efficient radical fragmentation to form β-rhamnopyranosides (Crich & Bowers, 2006).
Applications De Recherche Scientifique
Synthesis of Complex Carbohydrates
One significant application involves the synthesis of complex carbohydrate structures, such as the tetrasaccharide related to the repeating unit of the antigen from Shigella dysenteriae type 5. This complex synthesis process highlights the versatility of mannopyranoside derivatives in constructing biologically relevant oligosaccharides (Mukherjee et al., 2000).
Methodologies in Carbohydrate Chemistry
Research has also focused on the methodological advancements in carbohydrate chemistry, such as the highly diastereoselective alpha-mannopyranosylation in the absence of participating protecting groups. This methodology demonstrates the strategic manipulation of mannopyranoside derivatives for selective glycosidic bond formation, contributing to the broader understanding of glycosylation reactions (Crich et al., 2000).
Propriétés
Numéro CAS |
123212-53-3 |
|---|---|
Nom du produit |
Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside |
Formule moléculaire |
C₃₀H₂₉NO₆S |
Poids moléculaire |
531.62 |
Synonymes |
(R)-Ethyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside; _x000B_Pyrano[3,2-d]-1,3-dioxin β-D-glucopyranoside derivative |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)
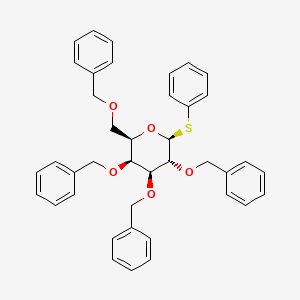
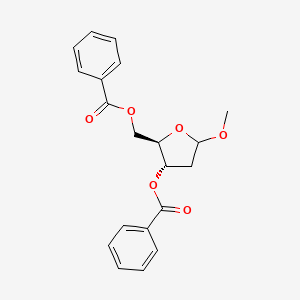
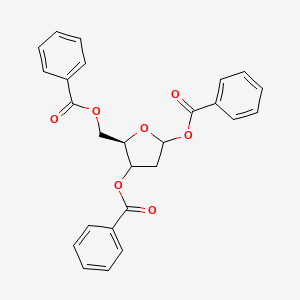
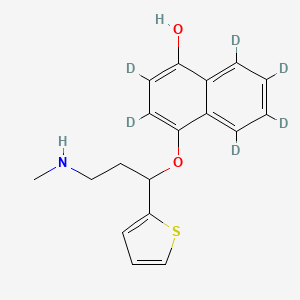
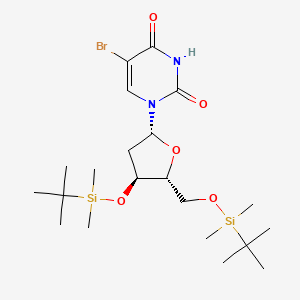
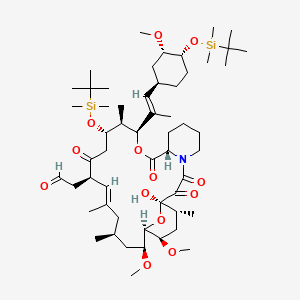
![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)
